NSC 89275-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

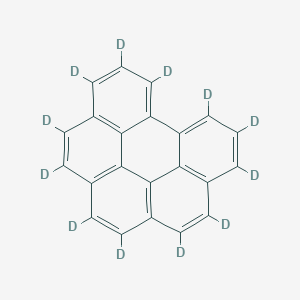

1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAGKUZYNFMBN-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894066 | |

| Record name | benzo[ghi]perylene-D12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-66-7 | |

| Record name | benzo[ghi]perylene-D12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of NSC 89275-d12 (Benzo[ghi]perylene-d12)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and known biological interactions of NSC 89275-d12. This deuterated polycyclic aromatic hydrocarbon, and its non-deuterated parent compound NSC 89275 (Benzo[ghi]perylene), are subjects of interest in environmental science and toxicology. This document synthesizes key data to support research and development activities.

Core Compound Identification

This compound is the deuterated form of NSC 89275, which is chemically identified as Benzo[ghi]perylene. The "-d12" designation indicates that the 12 hydrogen atoms in the Benzo[ghi]perylene molecule have been replaced with deuterium. This isotopic labeling is primarily utilized for tracer studies in metabolic research and as an internal standard in quantitative analysis.

Physical and Chemical Properties

The physical and chemical properties of both Benzo[ghi]perylene and its deuterated analog are summarized below. Data for the deuterated compound are often inferred from the parent compound, with adjustments for the mass difference.

Table 1: Physical and Chemical Properties of Benzo[ghi]perylene (NSC 89275)

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₂ | [1][2] |

| Molecular Weight | 276.33 g/mol | [1][2][3] |

| CAS Number | 191-24-2 | [1][2][4][5] |

| Appearance | Pale yellow-green crystalline solid | [3][4] |

| Melting Point | 278 °C | [1] |

| Boiling Point | 500 °C | [1] |

| Water Solubility | 2.6 x 10⁻⁸ g/L at 25°C | [5] |

| logP (Octanol/Water Partition Coefficient) | 6.6 | [3] |

| Density | 1.378 g/cm³ | [1] |

| Flash Point | 247.2 °C | [1] |

Table 2: Physical and Chemical Properties of Benzo[ghi]perylene-d12 (this compound)

| Property | Value | Source |

| Molecular Formula | C₂₂D₁₂ | [6] |

| Molecular Weight | 288.42 g/mol | [6][7] |

| CAS Number | 93951-66-7 | [6][7] |

| Appearance | Solid (assumed similar to parent compound) | |

| Chemical Purity | ≥98% (typical for commercial standards) | [6] |

| Storage | Store at room temperature, away from light and moisture | [6] |

Biological Activity and Signaling Pathways

Benzo[ghi]perylene is known to exert biological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.[4] Upon binding to ligands such as Benzo[ghi]perylene, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[4] Studies on human bronchial cell lines have shown that Benzo[ghi]perylene induces the nuclear translocation of AhR and increases the expression of AhR and CYP4B1.[8] The compound has also been shown to induce oxidative stress.[8] While mutagenic in the Ames test with metabolic activation, its carcinogenic potential is less clear, and it is noted to lack the highly reactive "bay region" found in potent carcinogens like benzo[a]pyrene.[9]

Experimental Protocols

Detailed methodologies for the analysis of Benzo[ghi]perylene are crucial for accurate quantification and toxicological assessment. Below are synthesized protocols based on established methods.

Analysis of Benzo[ghi]perylene in Air Samples by GC/MS

This protocol is based on EPA Method TO-13A for the determination of polycyclic aromatic hydrocarbons (PAHs) in ambient air.[10]

1. Sample Collection:

-

Draw approximately 300 m³ of air through a sampling cartridge containing a quartz fiber filter and a sorbent material like polyurethane foam (PUF) or XAD-2® resin using a high-volume air sampler.

-

Record the total volume of air sampled.

-

After sampling, seal the filter and sorbent cartridge in a clean, labeled container for transport to the laboratory. Store at low temperature.

2. Sample Preparation (Extraction):

-

Spike the sample with a known amount of an internal standard solution (e.g., containing perylene-d12) prior to extraction.

-

Place the filter and sorbent in a Soxhlet extractor.

-

Extract with an appropriate solvent (e.g., dichloromethane) for 18-24 hours.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) evaporator followed by a gentle stream of nitrogen.

3. Cleanup (Optional but Recommended):

-

To remove interferences, perform column chromatography on the concentrated extract using silica gel.

-

Elute the PAH fraction with a suitable solvent system.

-

Concentrate the cleaned eluent to a final volume of 1 mL.

4. GC/MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., HP-5MS or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 40°C/min to 180°C, hold for 1 minute.

-

Ramp 2: 5°C/min to 230°C, hold for 5 minutes.

-

Ramp 3: 20°C/min to 280°C.

-

-

Injector: Splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Ions to Monitor for Benzo[ghi]perylene (m/z): 276 (quantifier), 138 (qualifier).

-

Ions to Monitor for Benzo[ghi]perylene-d12 (m/z): 288 (quantifier), 144 (qualifier).

-

5. Quantification:

-

Create a multi-point calibration curve using standards of known concentrations of Benzo[ghi]perylene and the internal standard.

-

Quantify the amount of Benzo[ghi]perylene in the sample by comparing its peak area to that of the internal standard against the calibration curve.

Analysis of Benzo[ghi]perylene in Water Samples by HPLC-FLD

This protocol is a generalized procedure based on methods for PAH analysis in aqueous matrices.

1. Sample Collection:

-

Collect water samples (typically 1 L) in clean amber glass bottles.

-

Store at 4°C and protect from light until extraction.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Dry the cartridge thoroughly under vacuum or with nitrogen.

-

Elute the trapped PAHs with a small volume of a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. HPLC Analysis:

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: C18 reverse-phase column specifically designed for PAH analysis (e.g., 25 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Gradient Program: Start with a lower concentration of acetonitrile (e.g., 40%), and linearly increase to 100% acetonitrile over 25-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Detector: Fluorescence Detector (FLD):

-

Detection: Programmed wavelength switching for optimal sensitivity for each PAH.

-

Excitation/Emission for Benzo[ghi]perylene: Set appropriate wavelengths (e.g., Excitation ~298 nm, Emission ~406 nm).

-

4. Quantification:

-

Prepare a series of calibration standards of Benzo[ghi]perylene in the mobile phase.

-

Generate a calibration curve by plotting fluorescence response versus concentration.

-

Determine the concentration of Benzo[ghi]perylene in the sample extract from the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxicity-Related Chemistry of Human Metabolites of Benzo[ghi]perylene (B[ghi]P) Investigated using Electro-optical Arrays and DNA/Microsome Biocolloid Reactors with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. separationmethods.com [separationmethods.com]

- 7. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]

- 8. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Purification of Benzo[ghi]perylene-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Benzo[ghi]perylene-d12 (BghiP-d12), a deuterated polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental analysis, metabolism studies, and as an internal standard for mass spectrometry-based quantification. This document outlines a plausible multi-step synthetic pathway, details purification methodologies, and presents relevant data in a structured format.

Introduction

Benzo[ghi]perylene is a six-ringed polycyclic aromatic hydrocarbon that is a product of incomplete combustion of organic materials.[1] Its deuterated isotopologue, Benzo[ghi]perylene-d12, in which all twelve hydrogen atoms are replaced by deuterium, is a valuable tool for analytical and research applications. The presence of deuterium atoms provides a distinct mass shift, allowing it to be used as a highly effective internal standard in isotope dilution mass spectrometry for the accurate quantification of its non-deuterated counterpart in complex matrices.[2] This guide details a feasible synthetic approach and purification strategy for obtaining high-purity Benzo[ghi]perylene-d12.

Synthesis of the Benzo[ghi]perylene Core

The synthesis of the core Benzo[ghi]perylene structure is the initial and crucial phase. Several synthetic routes have been reported in the literature. Two viable methods are presented below.

Method 1: Diels-Alder Reaction of Perylene

One established method involves the Diels-Alder reaction of perylene with a suitable dienophile, followed by subsequent chemical transformations. A specific example is the reaction of perylene with maleic anhydride.[3][4]

Experimental Protocol:

-

Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer and a condenser, perylene is dissolved in molten maleic anhydride at an elevated temperature (e.g., 240 °C).[3]

-

Oxidative Cycloaddition: A strong oxidizing agent, such as p-chloranil, is added portion-wise to the refluxing mixture. The reaction is allowed to proceed for a short period (e.g., 10 minutes) to facilitate the Diels-Alder cycloaddition and subsequent aromatization.[3][4]

-

Work-up: The reaction mixture is cooled, and a suitable solvent like hot xylenes is added to precipitate the product. The resulting solid is collected by filtration and washed sequentially with xylenes and diethyl ether.[3]

-

Further Steps: The resulting benzo[ghi]perylene-1,2-dicarboxylic anhydride can then be subjected to decarboxylation to yield the parent Benzo[ghi]perylene. This can be achieved by heating the anhydride with a catalyst such as copper powder in quinoline.

Method 2: Cycloaddition of Phenyl Vinyl Sulfoxide to Perylene

An alternative approach involves the cycloaddition of phenyl vinyl sulfoxide to the bay region of perylene.[5]

Experimental Protocol:

-

Reaction Setup: Perylene and phenyl vinyl sulfoxide are heated together in a pressure vessel at a high temperature (e.g., 155 °C) for an extended period (e.g., 4 days).[5]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using column chromatography to yield Benzo[ghi]perylene.[5]

The overall synthetic pathway for the Benzo[ghi]perylene core is depicted below:

Caption: Synthetic routes to the Benzo[ghi]perylene core.

Deuteration of Benzo[ghi]perylene

Once the unlabeled Benzo[ghi]perylene core is synthesized and purified, the next critical step is the complete replacement of all hydrogen atoms with deuterium. This is typically achieved through hydrogen-deuterium (H/D) exchange reactions, which can be catalyzed by acids or transition metals.

Acid-Catalyzed H/D Exchange

Strong deuterated acids can facilitate the electrophilic substitution of hydrogen for deuterium on the aromatic rings.

Experimental Protocol:

-

Reaction Setup: Benzo[ghi]perylene is dissolved in a suitable deuterated solvent. A strong deuterated acid, such as D₂SO₄ or CF₃COOD, is added as the catalyst and deuterium source.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-150 °C) in a sealed vessel to drive the exchange reaction to completion. The reaction time can vary from several hours to days.

-

Monitoring the Reaction: The progress of the deuteration can be monitored by taking aliquots of the reaction mixture and analyzing them by mass spectrometry to determine the degree of deuterium incorporation.

-

Work-up: After completion, the reaction is quenched by carefully adding D₂O. The deuterated product is then extracted with an organic solvent (e.g., dichloromethane-d₂), washed with a neutral D₂O solution, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

Metal-Catalyzed H/D Exchange

Transition metal catalysts, such as platinum, palladium, or iridium complexes, are highly effective for H/D exchange reactions under milder conditions.[6]

Experimental Protocol:

-

Catalyst Preparation: A suitable transition metal catalyst (e.g., Pd/C, PtO₂, or a homogeneous iridium catalyst) is selected.

-

Reaction Setup: Benzo[ghi]perylene is dissolved in a deuterated solvent (e.g., benzene-d₆, THF-d₈). The catalyst is added to the solution.

-

Deuterium Source: A deuterium source, such as deuterium gas (D₂) or a deuterated solvent that can act as the deuterium donor, is introduced.

-

Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., 50-100 °C) and may require an atmosphere of deuterium gas at a certain pressure.

-

Work-up: Upon completion, the catalyst is removed by filtration (for heterogeneous catalysts) or by chromatographic separation (for homogeneous catalysts). The solvent is then removed under reduced pressure to yield the crude Benzo[ghi]perylene-d12.

The general workflow for the synthesis of Benzo[ghi]perylene-d12 is illustrated below:

Caption: Overall workflow for Benzo[ghi]perylene-d12 synthesis.

Purification of Benzo[ghi]perylene-d12

Purification is a critical step to ensure the final product meets the high purity standards required for its intended applications, typically >98%. A combination of chromatographic techniques and crystallization is generally employed.

Column Chromatography

Column chromatography is a standard method for the initial purification of the crude product to remove unreacted starting materials, catalysts, and byproducts.

Experimental Protocol:

-

Stationary Phase: A suitable stationary phase, such as silica gel or alumina, is chosen based on the polarity of the compound and impurities.

-

Mobile Phase: A non-polar or moderately polar solvent system (e.g., a gradient of hexane and dichloromethane) is used to elute the compound from the column.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, reversed-phase High-Performance Liquid Chromatography (HPLC) is often the method of choice.[7][8][9]

Experimental Protocol:

-

Column: A C18 column is commonly used for the separation of PAHs.

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase for eluting PAHs.

-

Detection: A UV or fluorescence detector is used to monitor the elution of the compound.

-

Fraction Collection: The fraction corresponding to the Benzo[ghi]perylene-d12 peak is collected.

Recrystallization

Recrystallization is a final purification step to obtain a highly crystalline product with a sharp melting point.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Solvents like toluene, xylene, or a mixture of dichloromethane and hexane can be effective.[10]

-

Dissolution: The partially purified Benzo[ghi]perylene-d12 is dissolved in a minimal amount of the hot solvent.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The purification workflow is summarized in the following diagram:

Caption: Purification workflow for Benzo[ghi]perylene-d12.

Data Presentation

The following tables summarize key quantitative data for Benzo[ghi]perylene and its deuterated analog.

Table 1: Physicochemical Properties

| Property | Benzo[ghi]perylene | Benzo[ghi]perylene-d12 | Reference(s) |

| Molecular Formula | C₂₂H₁₂ | C₂₂D₁₂ | [1] |

| Molecular Weight | 276.33 g/mol | 288.42 g/mol | [1][11] |

| Appearance | Pale yellow-green solid | Not specified, likely similar | [12] |

| Melting Point | 278 °C | Not specified, likely similar | [1] |

| Boiling Point | 500 °C | Not specified, likely similar | [1] |

| Chemical Purity | >97% (commercially available) | >98% (commercially available) | [11] |

Table 2: Typical Analytical Parameters for Purification

| Parameter | Method | Typical Conditions | Reference(s) |

| Column Chromatography | Stationary Phase | Silica Gel or Alumina | General Practice |

| Mobile Phase | Hexane/Dichloromethane gradient | General Practice | |

| HPLC | Column | C18 Reversed-Phase | [7][9] |

| Mobile Phase | Acetonitrile/Water gradient | [7][9] | |

| Detection | UV or Fluorescence | [7][9] | |

| Recrystallization | Solvents | Toluene, Xylene, Dichloromethane/Hexane | [10] |

Conclusion

The synthesis and purification of Benzo[ghi]perylene-d12 is a multi-step process that requires careful execution of organic synthesis and purification techniques. The synthesis of the core aromatic structure followed by a robust deuteration method, such as acid or metal-catalyzed H/D exchange, provides a viable route to this valuable analytical standard. Subsequent purification by a combination of column chromatography, HPLC, and recrystallization is essential to achieve the high purity required for its applications in sensitive analytical methods. This guide provides a comprehensive framework for researchers and scientists to approach the synthesis and purification of Benzo[ghi]perylene-d12.

References

- 1. Reductive hydrogenation of polycyclic aromatic hydrocarbons catalyzed by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. epa.gov [epa.gov]

- 9. separationmethods.com [separationmethods.com]

- 10. youtube.com [youtube.com]

- 11. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genotoxicity-Related Chemistry of Human Metabolites of Benzo[ghi]perylene (B[ghi]P) Investigated using Electro-optical Arrays and DNA/Microsome Biocolloid Reactors with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Deuterated Polycyclic Aromatic Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of deuterated polycyclic aromatic hydrocarbons (d-PAHs). While direct toxicological testing of a wide range of d-PAHs is not extensively available in public literature, this document extrapolates their expected toxicological characteristics based on the well-understood principles of the deuterium isotope effect (DIE) on the metabolism of their non-deuterated analogues (PAHs). The substitution of hydrogen with deuterium can significantly alter the rate and regioselectivity of metabolic processes, primarily mediated by cytochrome P450 (CYP) enzymes, which are critical for both the detoxification and bioactivation of PAHs. This guide delves into the metabolic pathways of PAHs, the mechanistic basis of the kinetic isotope effect, and the potential toxicological consequences of deuteration, including altered carcinogenicity and genotoxicity. Detailed experimental protocols for assessing these effects and quantitative data from relevant studies on non-deuterated PAHs are provided to offer a framework for future research.

Introduction to Polycyclic Aromatic Hydrocarbons (PAHs) and the Significance of Deuteration

Polycyclic aromatic hydrocarbons are a large class of organic compounds containing two or more fused aromatic rings. They are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials.[1] Many PAHs are potent carcinogens and mutagens, posing a significant risk to human health.[1][2] Their toxicity is intrinsically linked to their metabolic activation into reactive intermediates that can bind to DNA and other cellular macromolecules.[3]

Deuterated PAHs, in which one or more hydrogen atoms are replaced by deuterium, are widely used as internal standards in analytical chemistry for the accurate quantification of PAHs in complex environmental and biological matrices.[4][5] However, the toxicological implications of deuteration itself are a subject of increasing interest, particularly in the context of drug development where selective deuteration is a strategy to modulate pharmacokinetics and reduce toxicity.[6][7] The key to understanding the toxicological profile of d-PAHs lies in the deuterium isotope effect (DIE) , which can alter the rates of chemical reactions, including enzymatic metabolism.

Metabolic Activation and Detoxification of PAHs

The toxicity of most PAHs is not inherent to the parent molecule but arises from their metabolic activation by a series of enzymatic reactions. The primary enzyme system involved in the initial oxidation of PAHs is the cytochrome P450 (CYP) mixed-function oxidase system.[6][8]

The metabolic pathways of PAHs are complex and can lead to both detoxification and bioactivation. A well-studied example is the metabolism of benzo[a]pyrene (B[a]P), a potent carcinogen.

-

Bioactivation Pathway of Benzo[a]pyrene:

-

Epoxidation: CYP enzymes (primarily CYP1A1 and CYP1B1) oxidize B[a]P to form epoxides, such as B[a]P-7,8-epoxide.

-

Hydration: Epoxide hydrolase converts the epoxide to a dihydrodiol, B[a]P-7,8-dihydrodiol.

-

Second Epoxidation: A second epoxidation of the dihydrodiol by CYP enzymes forms the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE).[3]

-

DNA Adduct Formation: BPDE is highly reactive and can covalently bind to DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired.[3]

-

-

Detoxification Pathways: PAHs and their metabolites can also be conjugated with hydrophilic molecules such as glucuronic acid, sulfate, or glutathione by phase II enzymes. This increases their water solubility and facilitates their excretion from the body.

The Deuterium Isotope Effect (DIE) and its Impact on PAH Metabolism

The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in enzymatic reactions, including those catalyzed by CYP enzymes.[6] This leads to the kinetic isotope effect (KIE) , where the rate of a reaction involving C-D bond cleavage is slower than that involving C-H bond cleavage.[7][9]

The magnitude of the KIE can vary depending on the specific CYP isoform and the position of deuteration.[10] This can have two major consequences for the toxicology of d-PAHs:

-

Decreased Rate of Metabolic Activation: If deuteration occurs at a primary site of metabolic activation, the slower rate of metabolism can lead to a reduced formation of reactive, toxic metabolites. This would be expected to decrease the carcinogenicity and genotoxicity of the d-PAH compared to its non-deuterated counterpart.

-

Metabolic Switching: If a molecule has multiple sites for metabolism, deuteration at one site may slow down metabolism at that position to such an extent that metabolism shifts to an alternative, non-deuterated site.[6][11] This "metabolic switching" could potentially lead to the formation of different metabolites with a different toxicological profile. The toxicological outcome of metabolic switching is difficult to predict and would depend on the nature of the new metabolites formed.

Predicted Toxicological Profile of Deuterated PAHs

Based on the principles of the DIE, the following predictions can be made about the toxicological profile of d-PAHs relative to their non-deuterated analogs. It is crucial to note that these are generalized predictions and the actual toxicological profile will depend on the specific d-PAH, the position of deuteration, and the biological system being studied.

Carcinogenicity

The carcinogenicity of many PAHs is directly linked to the formation of diol-epoxide metabolites that form DNA adducts. By slowing down the rate of this metabolic activation pathway, deuteration at the key positions involved in epoxidation is expected to reduce the carcinogenic potential of a PAH.

Genotoxicity

Similar to carcinogenicity, the genotoxicity of PAHs is largely dependent on the formation of reactive metabolites that can damage DNA. Therefore, deuteration at sites of metabolic activation is predicted to decrease the genotoxicity of PAHs, as measured by assays such as the Ames test, micronucleus assay, and comet assay.[12][13]

Acute and Systemic Toxicity

The acute and systemic toxicity of PAHs can be associated with both the parent compound and its metabolites.[1] The effect of deuteration on these endpoints is less straightforward to predict. A slower overall metabolism could lead to a longer half-life of the parent d-PAH in the body, which could potentially increase its systemic exposure and any toxicity associated with the parent compound. Conversely, a reduction in the formation of toxic metabolites could decrease organ-specific toxicity.

Quantitative Data

Direct comparative quantitative toxicological data between deuterated and non-deuterated PAHs is scarce in the scientific literature. The majority of the available data focuses on the toxicity of non-deuterated PAHs. The following tables summarize key toxicological data for select priority PAHs, which can serve as a baseline for future comparative studies with their deuterated counterparts.

Table 1: Carcinogenic Potency of Selected PAHs (Relative to Benzo[a]pyrene)

| Polycyclic Aromatic Hydrocarbon | Carcinogenic Potency Equivalency Factor (PEF) |

| Benzo[a]pyrene | 1 |

| Dibenz[a,h]anthracene | 1 |

| Benz[a]anthracene | 0.1 |

| Benzo[b]fluoranthene | 0.1 |

| Benzo[k]fluoranthene | 0.01 |

| Indeno[1,2,3-cd]pyrene | 0.1 |

| Chrysene | 0.001 |

Source: Adapted from U.S. EPA guidelines. These factors are used to estimate the carcinogenic risk of PAH mixtures.

Table 2: Genotoxicity of Selected PAHs in a Human Cell Line Assay

| PAH | Genotoxic Effect (DNA Damage) |

| Dibenzo[a,l]pyrene | +++ |

| Benzo[a]pyrene | ++ |

| Benzo[b]fluoranthene | + |

| Chrysene | + |

| Benzo[k]fluoranthene | + |

| Benz[a]anthracene | + |

| Dibenz[a,h]anthracene | + |

| Indeno[1,2,3-cd]pyrene | + |

| Benzo[g,h,i]perylene | - |

Source: Adapted from a study on human diploid lung fibroblasts.[14] The symbols represent the relative potency of DNA binding.

Experimental Protocols

To empirically determine the toxicological profile of a d-PAH and compare it to its non-deuterated analog, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

Objective: To determine the rate of metabolism and identify the metabolites of a d-PAH compared to its non-deuterated counterpart.

Methodology:

-

Incubation: Incubate the d-PAH and non-deuterated PAH separately with human liver microsomes or specific recombinant CYP enzymes (e.g., CYP1A1, CYP1B1) in the presence of an NADPH-generating system.

-

Extraction: After a set incubation time, stop the reaction and extract the metabolites using an organic solvent.

-

Analysis: Analyze the extracts using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for the metabolism of both compounds to quantify the kinetic isotope effect.

Genotoxicity Assays

Objective: To assess the potential of a d-PAH to cause DNA damage and mutations compared to its non-deuterated analog.

Methodologies:

-

Ames Test (Bacterial Reverse Mutation Assay): Expose different strains of Salmonella typhimurium (with and without metabolic activation system S9) to various concentrations of the d-PAH and non-deuterated PAH. A positive result is indicated by a significant increase in the number of revertant colonies.

-

In Vitro Micronucleus Test: Treat mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or HepG2 cells) with the test compounds. After treatment, score the cells for the presence of micronuclei, which are indicative of chromosomal damage.[13]

-

Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells. Cells are treated with the test compounds, embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.[12]

In Vivo Carcinogenicity Studies

Objective: To determine the tumor-inducing potential of a d-PAH in a whole-animal model.

Methodology:

-

Animal Model: Use a well-established animal model for PAH carcinogenicity, such as the skin painting model in mice or oral gavage studies in rodents.

-

Dosing: Administer the d-PAH and non-deuterated PAH to different groups of animals at various dose levels over a chronic exposure period.

-

Observation: Monitor the animals for tumor development, body weight changes, and other signs of toxicity.

-

Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of all major organs to identify and characterize tumors.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The toxicological profile of deuterated polycyclic aromatic hydrocarbons is predicted to be quantitatively different from that of their non-deuterated counterparts, primarily due to the deuterium isotope effect on their metabolic activation and detoxification. Deuteration at key sites of metabolism is expected to decrease the rate of formation of carcinogenic and genotoxic metabolites, thereby reducing the overall toxicity of the compound. However, the possibility of metabolic switching introduces a level of uncertainty that necessitates empirical testing. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the toxicological profile of d-PAHs. Further research in this area is crucial for a comprehensive understanding of the risks and potential therapeutic benefits of deuterated compounds.

References

- 1. Polycyclic Aromatic Hydrocarbons (PAHs): What Health Effects Are Associated With PAH Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of benzo(a)pyrene and benzo(a)pyrene 4,5-oxide in rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. courses.washington.edu [courses.washington.edu]

- 12. In vitro and in vivo genotoxicity of oxygenated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The genotoxic effect of carcinogenic PAHs, their artificial and environmental mixtures (EOM) on human diploid lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and transport of Benzo[ghi]perylene-d12

An In-depth Technical Guide on the Environmental Fate and Transport of Benzo[ghi]perylene-d12

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzo[ghi]perylene (B[ghi]P) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of six fused benzene rings. It is a product of incomplete combustion and is environmentally ubiquitous, found in sources like automobile exhaust, coal tar, and tobacco smoke.[1][2] Due to its suspected mutagenic and carcinogenic properties, it is listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA).[1][2]

This guide focuses on Benzo[ghi]perylene-d12 (B[ghi]P-d12), the deuterated isotopologue of B[ghi]P. B[ghi]P-d12 is primarily synthesized for use as an internal or surrogate standard in analytical chemistry, particularly for isotope dilution mass spectrometry techniques used to quantify B[ghi]P in environmental samples.[3][4][5] Its environmental fate and transport characteristics are considered virtually identical to those of the parent B[ghi]P, as the substitution of hydrogen with deuterium atoms results in a negligible change in its physicochemical properties that govern environmental behavior. Therefore, this document will detail the environmental characteristics of B[ghi]P, which serve as a direct and reliable proxy for B[ghi]P-d12.

Physicochemical Properties

The environmental behavior of a compound is largely dictated by its physical and chemical properties. B[ghi]P is characterized by its high molecular weight, low volatility, and extremely low water solubility.[6] Its high octanol-water partition coefficient (log Kow) indicates strong lipophilicity and a tendency to partition into organic phases. These properties collectively suggest that B[ghi]P will be persistent and immobile in the environment.

Table 1: Physicochemical Properties of Benzo[ghi]perylene and Benzo[ghi]perylene-d12

| Property | Benzo[ghi]perylene (B[ghi]P) | Benzo[ghi]perylene-d12 (B[ghi]P-d12) | Reference(s) |

| CAS Number | 191-24-2 | 93951-66-7 | [6][7][8] |

| Molecular Formula | C₂₂H₁₂ | C₂₂D₁₂ | [6][9] |

| Molar Mass ( g/mol ) | 276.33 | 288.42 | [7][9][10] |

| Appearance | Pale yellow-green crystalline solid | Solid | [10] |

| Melting Point (°C) | 278 - 279 | Not specified | [2][6] |

| Boiling Point (°C) | 500 - 550 | Not specified | [2][10] |

| Vapor Pressure (mm Hg at 25°C) | 1.0 x 10⁻¹⁰ | Not specified | [6][10] |

| Water Solubility (mg/L at 25°C) | 2.6 x 10⁻⁴ (0.00026) | Not specified | [8][10] |

| Log Kow (Octanol-Water Partition) | 6.63 | 6.6 | [7][10] |

| Organic Carbon-Water Partition (log Koc) | 6.5 - 7.5 | Not specified | [6] |

| Henry's Law Constant (atm·m³/mol at 20°C) | 2.66 x 10⁻⁷ | Not specified | [10] |

Environmental Fate and Transport

The fate of B[ghi]P in the environment is characterized by strong partitioning to solid phases, limited mobility, and slow degradation.

Partitioning and Transport

-

Atmosphere: Due to its very low vapor pressure, B[ghi]P exists almost exclusively adsorbed to particulate matter in the atmosphere.[1][2] It enters the environment through emissions from incomplete combustion.[1][2][6] Transport occurs via the movement of these particles, with removal from the atmosphere primarily through wet and dry deposition.[1]

-

Soil and Sediment: Upon deposition, B[ghi]P strongly adsorbs to the organic fraction of soil and sediments, a tendency predicted by its high log Koc value.[6] This strong adsorption is the dominant process governing its fate, severely limiting its mobility. Volatilization from soil surfaces is negligible.[11]

-

Water: B[ghi]P's extremely low water solubility means that in aquatic systems, it will rapidly partition from the water column to suspended solids and bottom sediments.[6][11] Dissolved-phase concentrations are expected to be minimal. Slow volatilization can occur from the water surface, but adsorption to sediment is the primary fate process.[6]

Mobility and Leaching

Column leaching studies have demonstrated that B[ghi]P has very low mobility in soil. In experiments using simulated rainwater over 26 days, only 0.4% of surface-applied B[ghi]P was translocated below the top 1 cm of the soil column.[12][13] Predictive models based on these experiments suggest that it would take well over 10 years to mobilize 50% of the compound from the surface layer, making the contamination of groundwater aquifers from surface spills unlikely.[12][13][14] Its mobility is inversely correlated with its high log Koc value; it is less mobile than PAHs with lower Koc values like fluoranthene and pyrene.[14]

Environmental Degradation

Degradation of B[ghi]P is a slow process, contributing to its persistence in the environment. Both abiotic and biotic pathways contribute to its transformation.

Abiotic Degradation

The primary abiotic degradation pathway for B[ghi]P is photolysis. In the atmosphere, B[ghi]P adsorbed to particles reacts with photochemically-produced hydroxyl (OH) radicals. The estimated atmospheric half-life for this reaction is approximately 4.5 hours.[10] In water, direct photolysis may be a relevant transformation process for the small fraction of B[ghi]P that is dissolved.[11] However, because the majority is adsorbed to particles where light cannot penetrate, photodegradation is limited.[1] Hydrolysis is not an expected degradation pathway as B[ghi]P lacks hydrolyzable functional groups.[10]

Biotic Degradation

Biodegradation is the primary mechanism for the breakdown of B[ghi]P in soil and sediment. This process is typically slow due to the compound's low bioavailability (a result of its low solubility and strong adsorption) and complex, stable structure.[15]

Studies have shown that degradation can be enhanced by the presence of specific microorganisms, co-metabolic substrates, and biosurfactants. For instance, a 60-day study demonstrated that while the bacterium Bacillus licheniformis alone degraded 52.7% of B[ghi]P, co-culturing with Bacillus subtilis or adding a biosurfactant increased degradation to over 60%.[15] Yeast consortia have also proven effective, with one study reporting 60% degradation of B[ghi]P after 6 days, with a calculated half-life of 4.2 days under optimized lab conditions.[16]

Table 2: Biodegradation of Benzo[ghi]perylene in Soil (60-Day Study)

| Condition | Microorganism(s) | Supplement | B[ghi]P Degradation (%) | Reference |

| Monoculture | Bacillus licheniformis STK 01 | None | 52.70 | [15] |

| Monoculture | Bacillus subtilis STK 02 | None | 40.50 | [15] |

| Monoculture | Pseudomonas aeruginosa STK 03 | None | 58.36 | [15] |

| Co-culture | B. licheniformis + B. subtilis | None | 60.76 | [15] |

| Supplemented | B. licheniformis | Beta vulgaris (Agro-waste) | 58.36 | [15] |

| Supplemented | B. licheniformis | Biosurfactant | 60.90 | [15] |

The degradation process is initiated by enzymes such as dioxygenases, which introduce oxygen atoms into the aromatic ring structure, making it susceptible to further breakdown.[16]

Bioaccumulation and Toxicology

B[ghi]P's high log Kow value (6.63) suggests a significant potential for bioaccumulation in organisms, particularly in fatty tissues.[11] It is known to accumulate in the environment and in organisms.[1] Studies have detected B[ghi]P in various aquatic organisms, including scallops.[17]

However, the actual bioconcentration factor (BCF) can be lower than predicted in some organisms, such as fish, that possess microsomal oxidase enzyme systems (e.g., cytochrome P450s).[11][18] These enzymes can metabolize PAHs, converting them into more water-soluble forms that can be excreted.[11][18]

Toxicologically, B[ghi]P is suspected to be mutagenic.[1][11] It has shown mutagenic activity in Ames tests with metabolic activation.[11][18] While some studies have not demonstrated it to be a potent tumor initiator on its own, it has been shown to enhance the carcinogenicity of other PAHs like benzo[a]pyrene, suggesting it may act as a co-carcinogen.[11]

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating studies on the environmental fate of B[ghi]P. The use of B[ghi]P-d12 as a surrogate standard is a cornerstone of modern analytical protocols.

Soil Leaching Mobility Protocol

This protocol assesses the vertical movement of B[ghi]P through soil.

-

Column Preparation: Intact vertical soil columns are prepared.

-

Analyte Application: A known quantity of B[ghi]P is applied to the surface of the soil.

-

Leaching: The columns are leached with simulated rainwater over a defined period (e.g., 26 days).[12][13]

-

Sample Collection: Leachate is collected periodically for analysis. At the end of the experiment, the soil column is sectioned into different depths (e.g., 0-1 cm, 1-2 cm, etc.).[14]

-

Extraction and Analysis: Each soil section and the collected leachate are extracted and analyzed for B[ghi]P concentration, typically by GC-MS, to determine its distribution and mobility.

Soil Biodegradation Protocol

This protocol evaluates the degradation of B[ghi]P by microorganisms in a controlled environment.

-

Microcosm Setup: Soil samples are placed in flasks. Abiotic control flasks are sterilized (e.g., by adding sodium azide) to distinguish between biological and non-biological degradation.[15][19]

-

Spiking: A known concentration of B[ghi]P is added to the soil.

-

Inoculation: Specific microbial cultures (e.g., B. licheniformis) are introduced to the biotic samples. Supplements like co-metabolic substrates or biosurfactants may be added.[15]

-

Incubation: Flasks are incubated for a set period (e.g., 60 days) under controlled conditions (temperature, moisture).[15]

-

Sampling and Analysis: Samples are taken at intervals. PAHs are extracted and their concentrations are measured to calculate the degradation rate.

Standard Analytical Workflow for Environmental Samples

This workflow details the steps for quantifying B[ghi]P in a complex matrix like soil or sediment, highlighting the role of B[ghi]P-d12.

-

Sample Preparation: A known mass of the sample (e.g., soil, sediment) is homogenized.

-

Surrogate Spiking: The sample is spiked with a known amount of B[ghi]P-d12. This surrogate behaves identically to the target analyte through extraction and cleanup, allowing for the accurate correction of any procedural losses.

-

Extraction: PAHs are extracted from the sample matrix using a suitable solvent (e.g., hexane, dichloromethane) and method, such as Soxhlet extraction or sonication.[15][20][21]

-

Cleanup/Fractionation: The raw extract is "cleaned" to remove interfering compounds. This is commonly done using column chromatography with silica gel or alumina.[20][22]

-

Concentration: The cleaned extract is concentrated, often using a Kuderna-Danish (K-D) evaporator followed by a gentle stream of nitrogen, to a final volume (e.g., 1 mL).[20]

-

Instrumental Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[20][22] The instrument separates the compounds, and the mass spectrometer identifies and quantifies both the native B[ghi]P and the B[ghi]P-d12 surrogate based on their unique mass-to-charge ratios. The recovery of the B[ghi]P-d12 is used to correct the final calculated concentration of the native B[ghi]P.

References

- 1. Benzo[ghi]perylene – German Environmental Specimen Bank [umweltprobenbank.de]

- 2. Benzo(ghi)perylene - Wikipedia [en.wikipedia.org]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Distribution and Relationships of Polycyclic Aromatic Hydrocarbons (PAHs) in Soils and Plants near Major Lakes in Eastern China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fact sheet: Benzo perylene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. Benzo(ghi)perylene-D12 | C22H12 | CID 12073192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benzo[ghi]perylene [chemister.ru]

- 9. Benzo[ðð©ð]perylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-2135-0.01 [isotope.com]

- 10. Benzo(ghi)perylene | C22H12 | CID 9117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Soil mobility of surface applied polyaromatic hydrocarbons in response to simulated rainfall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. repository.mdx.ac.uk [repository.mdx.ac.uk]

- 15. cjees.ro [cjees.ro]

- 16. researchgate.net [researchgate.net]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. Genotoxicity-Related Chemistry of Human Metabolites of Benzo[ghi]perylene (B[ghi]P) Investigated using Electro-optical Arrays and DNA/Microsome Biocolloid Reactors with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biotic and Abiotic Decomposition of Indeno-Pyrene and Benzo(GHI)Perylene in Sewage Sludge Under Various Light Conditions [ceer.com.pl]

- 20. epa.gov [epa.gov]

- 21. journal.gnest.org [journal.gnest.org]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Whitepaper: NSC 89275-d12 (Benzo[ghi]perylene) as a Research Tool in Toxicology and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides an in-depth technical guide on NSC 89275-d12, with a primary focus on its non-deuterated active form, Benzo[ghi]perylene. Given that this compound (CAS Number: 93951-66-7) is a deuterium-labeled internal standard, this guide delves into the toxicological and metabolic characteristics of Benzo[ghi]perylene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental health and carcinogenesis research.

Introduction

This compound is the deuterated form of Benzo[ghi]perylene, a six-ring polycyclic aromatic hydrocarbon. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Benzo[ghi]perylene in various biological and environmental samples using mass spectrometry-based methods. Benzo[ghi]perylene itself is a product of incomplete combustion of organic materials and is a ubiquitous environmental pollutant. While not considered a classic carcinogen, it exhibits genotoxic properties and acts as a co-carcinogen, modulating the activity of other carcinogens. This guide explores the metabolic activation, mechanism of action, and the analytical methodologies used to study Benzo[ghi]perylene, providing a critical knowledge base for researchers in toxicology and drug development.

Mechanism of Action and Signaling Pathways

The biological effects of Benzo[ghi]perylene are primarily mediated through its metabolic activation and subsequent interaction with cellular macromolecules, as well as its ability to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Metabolic Activation of Benzo[ghi]perylene

Benzo[ghi]perylene undergoes metabolic activation primarily by Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. This process transforms the inert parent compound into reactive metabolites that can covalently bind to DNA, forming DNA adducts. This is a critical initiating event in chemical carcinogenesis.

The metabolic pathway involves the formation of epoxides, dihydrodiols, and phenols. Unlike many other PAHs, Benzo[ghi]perylene lacks a "bay region," which is often associated with high carcinogenic potential. However, its metabolites are still capable of causing DNA damage.

Caption: Metabolic activation pathway of Benzo[ghi]perylene.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Benzo[ghi]perylene is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in xenobiotic metabolism, most notably CYP1A1 and CYP1B1. This creates a feedback loop where Benzo[ghi]perylene induces the very enzymes responsible for its own metabolic activation.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of Benzo[ghi]perylene.

Table 1: Genotoxicity of Benzo[ghi]perylene

| Parameter | Value | Cell/System | Reference |

| DNA Adduct Level (in vivo) | 0.57 fmol/µg DNA | Mouse Skin | [1] |

| DNA Adduct Level (in vitro) | 4.34 fmol/µg DNA | Human Monocytes | [2] |

Table 2: Induction of Gene Expression by Benzo[ghi]perylene

| Gene | Fold Induction | Cell Line | Reference |

| AhR | ~2-fold | NL-20 (Human Bronchial) | [3] |

| CYP4B1 | ~2-fold | NL-20 (Human Bronchial) | [3] |

| CYP1A1 (in presence of BaP) | Dose-dependent increase | HepG2 (Human Hepatoma) | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility of results. The following sections provide overviews of common experimental protocols used to study Benzo[ghi]perylene.

Analysis of Benzo[ghi]perylene-DNA Adducts by ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Caption: Workflow for ³²P-Postlabeling Assay.

Methodology Overview:

-

DNA Isolation: DNA is extracted from cells or tissues exposed to Benzo[ghi]perylene.

-

Enzymatic Digestion: The DNA is hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The bulky, hydrophobic Benzo[ghi]perylene adducts are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.

-

⁵²P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting of the excised TLC spots.

Quantification of Benzo[ghi]perylene and its Metabolites by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the separation, identification, and quantification of PAHs and their metabolites. The use of this compound as an internal standard is critical for accurate quantification.

Caption: Workflow for GC-MS analysis of Benzo[ghi]perylene.

Methodology Overview:

-

Sample Preparation: Biological samples are homogenized and prepared for extraction.

-

Internal Standard Spiking: A known amount of this compound is added to the sample to correct for variations in extraction efficiency and instrument response.

-

Extraction: Benzo[ghi]perylene and its metabolites are extracted from the biological matrix using an appropriate organic solvent system.

-

Derivatization: Hydroxylated metabolites may be derivatized (e.g., silylation) to increase their volatility for GC analysis.

-

GC Separation: The extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column stationary phase.

-

MS Detection: The separated compounds are ionized and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of the deuterated internal standard.

Conclusion

This compound, as the deuterated analog of Benzo[ghi]perylene, is a critical tool for the accurate study of this environmentally relevant PAH. Understanding the metabolic activation of Benzo[ghi]perylene, its interaction with the AhR signaling pathway, and its genotoxic effects is essential for assessing its risk to human health. The experimental protocols outlined in this guide provide a framework for researchers to investigate the toxicological profile of Benzo[ghi]perylene and to explore potential mechanisms of co-carcinogenesis. For drug development professionals, this information is valuable for understanding xenobiotic metabolism and the potential for drug-PAH interactions.

References

- 1. 32P-postlabelling analysis of the covalent binding of benzo[ghi]perylene to DNA in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced formation of benzo(a)pyrene:DNA adducts in monocytes of patients with a presumed predisposition to lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzo[ghi]perylene activates the AHR pathway to exert biological effects on the NL-20 human bronchial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzo(ghi)perylene | C22H12 | CID 9117 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of NSC 89275-d12

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 89275-d12 is the deuterated form of NSC 89275, also known as Benzo[ghi]perylene (BghiP). As a deuterated analog, its primary application lies in its use as an internal standard for quantitative analyses and as a tracer in metabolic studies. The biological activity of this compound is intrinsically linked to its non-deuterated parent compound, BghiP, a polycyclic aromatic hydrocarbon (PAH). This guide provides a comprehensive overview of the known biological activities of BghiP, with the understanding that these activities are reflective of this compound. This document details the compound's effects on cellular signaling pathways, particularly the Aryl Hydrocarbon Receptor (AHR) pathway, its genotoxic properties, and its impact on cell viability and oxidative stress. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research.

Introduction

This compound is a stable isotope-labeled version of Benzo[ghi]perylene (BghiP), a polycyclic aromatic hydrocarbon generated from the incomplete combustion of organic materials. While this compound itself is primarily a tool for analytical chemistry, the biological effects of its parent compound, BghiP, are of significant interest in toxicology and cancer research. BghiP is known to exert a range of biological effects, including the activation of specific signaling pathways and the induction of genotoxicity. This guide will focus on the biological activities of BghiP as a proxy for understanding the potential biological context of this compound.

Quantitative Biological Activity Data

The biological activity of Benzo[ghi]perylene has been quantified in several key studies. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity Data for Benzo[ghi]perylene

| Cell Line | Assay | Exposure Time | Concentration | Result | Reference |

| NL-20 (human bronchial epithelial cells) | MTT Assay | 6 hours | Not Specified | 76% cell viability | [1] |

| NL-20 (human bronchial epithelial cells) | MTT Assay | 24 hours | Not Specified | 66% cell viability | [1] |

Table 2: Genotoxicity Data for Benzo[ghi]perylene

| System | Assay | Exposure Details | Result | Reference |

| Mouse Skin (in vivo) | 32P-Postlabelling | Topical application | 0.57 fmol/µg DNA (maximum level) |

Signaling Pathways Affected by Benzo[ghi]perylene

The primary signaling pathway activated by Benzo[ghi]perylene is the Aryl Hydrocarbon Receptor (AHR) pathway. BghiP has been shown to be a weak agonist of the AHR.[2]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Activation of the AHR by BghiP leads to a cascade of downstream events, including the nuclear translocation of the AHR protein and the subsequent transcription of target genes.

-

AHR Nuclear Translocation: Upon binding to BghiP, the AHR translocates from the cytoplasm to the nucleus.[3]

-

Gene Expression: In the nucleus, the AHR-BghiP complex forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.

The following diagram illustrates the AHR signaling pathway activated by Benzo[ghi]perylene.

Induction of Oxidative Stress

BghiP has been shown to induce oxidative stress in human bronchial cells.[3] This is a critical aspect of its toxicity, as reactive oxygen species (ROS) can damage cellular components, including DNA, lipids, and proteins.

The following diagram illustrates the workflow for assessing BghiP-induced oxidative stress.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

-

Cells of interest (e.g., NL-20)

-

Complete cell culture medium

-

Benzo[ghi]perylene (or this compound) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Benzo[ghi]perylene for the desired exposure time (e.g., 6 or 24 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

DNA Adduct Formation (32P-Postlabelling Assay)

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens like Benzo[ghi]perylene.

Materials:

-

DNA isolated from treated cells or tissues

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-32P]ATP

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

Scintillation counter or phosphorimager

Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatography: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on PEI-cellulose plates.

-

Detection and Quantification: Detect the radioactive adduct spots using autoradiography or a phosphorimager and quantify the radioactivity using scintillation counting or densitometry.

-

Calculation: Calculate the level of DNA adducts relative to the total number of nucleotides.

AHR Nuclear Translocation (Immunofluorescence)

This protocol describes the visualization of AHR protein translocation from the cytoplasm to the nucleus upon treatment with Benzo[ghi]perylene.

Materials:

-

Cells cultured on coverslips

-

Benzo[ghi]perylene solution

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., bovine serum albumin in PBS)

-

Primary antibody against AHR

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat the cells with Benzo[ghi]perylene for the desired time. Include an untreated control.

-

Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-AHR antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Mounting and Visualization: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the subcellular localization of AHR using a fluorescence microscope.

Conclusion

This compound, as the deuterated analogue of Benzo[ghi]perylene, is a valuable tool for analytical and metabolic research. The biological activities of its parent compound, BghiP, are characterized by the activation of the AHR signaling pathway, induction of oxidative stress, and genotoxicity through the formation of DNA adducts. While some quantitative data on its cytotoxicity and DNA binding are available, further research is needed to establish precise IC50 and EC50 values for its various biological effects and to fully elucidate the downstream consequences of AHR activation. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the complex biological activities of this class of compounds.

References

Unlocking Cellular Secrets: A Technical Guide to the Research Applications of Labeled Benzo[ghi]perylene

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the multifaceted research applications of Benzo[ghi]perylene (BghiP), with a particular focus on the potential uses of its labeled forms. BghiP, a polycyclic aromatic hydrocarbon (PAH) commonly found as a product of incomplete combustion, is increasingly recognized not only as an environmental-level toxicant but also as a valuable tool in biochemical and cellular research.[1][2] This guide details its utility as a fluorescent probe, outlines its toxicological profile and metabolic pathways, and provides detailed experimental protocols for its application in the laboratory.

Benzo[ghi]perylene as a Ratiometric Fluorescent Probe

Benzo[ghi]perylene exhibits solvatochromic properties, meaning its fluorescence emission spectrum is sensitive to the polarity of its microenvironment. This characteristic makes it a powerful tool for investigating cellular structures and phenomena, such as the formation of micelles.

Probing Microenvironments and Critical Micelle Concentration

The vibronic bands in the emission spectrum of BghiP show distinct changes in relative intensities when transitioning from polar to non-polar environments. This ratiometric response allows for the precise determination of the critical micelle concentration (CMC) of surfactants. Unlike conventional fluorescent probes like pyrene, BghiP can provide clearer CMC values due to steeper changes in the sigmoidal plots of intensity ratios versus surfactant concentration. Furthermore, its emission is red-shifted compared to pyrene, which is advantageous in assays where background fluorescence from other components might interfere.

Photophysical Data

The photophysical properties of BghiP and its derivatives are crucial for their application as fluorescent probes. The following table summarizes key data for N-substituted benzoperylene monoimide (BPI) fluorophores, which are derivatives of BghiP designed to enhance solubility and fluorescent properties.

| Solvent | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ) |

| Hexane | 469 nm | 0.27 - 0.44 | 9.6 - 6.5 ns |

| Ethanol | 550 nm | 0.27 - 0.44 | 9.6 - 6.5 ns |

Data for N-substituted benzoperylene monoimide (BPI) fluorophores.[3]

Toxicology and Metabolism of Benzo[ghi]perylene

Understanding the toxicological profile and metabolic fate of BghiP is essential for interpreting its biological effects and for its potential use in drug development research, particularly in the study of xenobiotic metabolism and carcinogenesis.

Metabolic Activation and DNA Adduct Formation

BghiP, like other PAHs, undergoes metabolic activation primarily by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[4] Unlike the well-studied carcinogen benzo[a]pyrene, BghiP lacks a "classic" bay region. Its metabolism proceeds through the formation of oxides at its K-regions (3,4- and 11,12-positions), leading to the formation of BghiP 3,4-oxide and BghiP 3,4,11,12-bisoxide.[4] These reactive intermediates can form covalent adducts with DNA, a critical step in the initiation of carcinogenesis. Studies have shown that BghiP can form DNA adducts in vivo, with maximum levels of binding observed in mouse skin at 0.57 fmol/microgram of DNA two days after topical application.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

BghiP is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in the cellular response to xenobiotics.[5] Upon binding BghiP, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1B1.[5] BghiP has also been shown to induce genes associated with cellular dormancy (NR2F1, SOX9, p27) and endoplasmic reticulum stress (PERK, CHOP) through the AhR pathway.[6]

Caption: Benzo[ghi]perylene activates the AhR signaling pathway.

Cytotoxicity Data

In vitro studies using the human bronchial cell line NL-20 have provided quantitative data on the cytotoxic effects of BghiP.

| Exposure Time | Endpoint | Result |

| 3 hours | Cytoplasmic Vesicles | 20% of cells affected |

| 3 hours | γH2AX foci (DNA double-strand breaks) | 47% of cells affected |

| 6 hours | Cell Viability (MTT Assay) | 76% |

| 24 hours | Cell Viability (MTT Assay) | 66% |

Data from studies on the NL-20 human bronchial cell line.[7][8]

Applications of Labeled Benzo[ghi]perylene

The use of isotopically labeled BghiP (e.g., with ¹³C or ²H) opens up a range of powerful research applications, primarily in metabolic and environmental tracer studies. While specific studies utilizing labeled BghiP are not yet widespread, the methodologies are well-established from research on other labeled PAHs.

Metabolic Fate and Bioavailability Studies

Isotopically labeled BghiP can be used as a tracer to follow its absorption, distribution, metabolism, and excretion (ADME) in vivo. By using techniques such as mass spectrometry, researchers can distinguish between the administered labeled BghiP and its metabolites from the background of unlabeled BghiP from environmental sources. This allows for precise quantification of metabolic rates, identification of novel metabolites, and determination of the extent of DNA and protein adduct formation.

Environmental Fate and Transport

In environmental science, labeled BghiP can be used as a tracer to study its movement and degradation in various environmental compartments, such as soil, water, and air. These studies are crucial for understanding its environmental persistence, bioaccumulation in food chains, and the effectiveness of bioremediation strategies.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using BghiP as a Fluorescent Probe

Objective: To determine the CMC of a surfactant using the ratiometric fluorescence of BghiP.

Materials:

-

Benzo[ghi]perylene (stock solution in a suitable organic solvent, e.g., acetone)

-

Surfactant of interest

-

High-purity water

-

Fluorometer with excitation and emission wavelength control

-

Quartz cuvettes

Procedure:

-

Prepare a series of aqueous solutions of the surfactant with varying concentrations, bracketing the expected CMC.

-

To each surfactant solution, add a small aliquot of the BghiP stock solution to achieve a final BghiP concentration in the nanomolar to low micromolar range. Ensure the volume of the organic solvent is minimal to not affect micellization.

-

Mix the solutions thoroughly and allow them to equilibrate.

-

Record the fluorescence emission spectrum of each solution, exciting at a wavelength where BghiP absorbs (e.g., ~385 nm).

-

Identify two vibronic bands in the emission spectrum that show a significant change in their intensity ratio as a function of surfactant concentration.

-

Calculate the ratio of the fluorescence intensities of these two bands for each surfactant concentration.

-

Plot the intensity ratio as a function of the logarithm of the surfactant concentration. The plot will typically show a sigmoidal curve.

-

The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.

Caption: Workflow for CMC determination using BghiP.

32P-Postlabelling Assay for BghiP-DNA Adducts

Objective: To detect and quantify BghiP-DNA adducts in a biological sample.

Materials:

-

DNA sample isolated from cells or tissues exposed to BghiP

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

TLC developing solvents

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides from the normal nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multi-directional thin-layer chromatography (TLC) on PEI-cellulose plates using a series of developing solvents.

-

Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or by autoradiography. Quantify the amount of adducts by comparing the radioactivity in the adduct spots to that of a known amount of a radiolabeled standard.

Caption: Workflow for 32P-Postlabelling Assay.

Cytotoxicity Assessment by MTT Assay

Objective: To determine the cytotoxicity of BghiP on a cell line.

Materials:

-

Human cell line of interest (e.g., NL-20)

-

Cell culture medium and supplements

-

Benzo[ghi]perylene (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-